4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one
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Overview
Description
4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. Subsequent steps involve the formation of the piperidine and pyrrolidin-2-one rings, which are then linked through a series of coupling reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrrolidin-2-one rings, using reagents such as sodium hydride or lithium diisopropylamide.
Coupling Reactions: These are essential for linking the different heterocyclic components, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Scientific Research Applications
4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: It is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one stands out due to its unique combination of heterocyclic structures and functional groups. Similar compounds include:
Imidazo[1,2-b]pyridazines: Known for their biological activities and used in drug discovery.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Pyrrolidin-2-one derivatives: Known for their versatility in chemical synthesis and biological applications.
This compound’s unique structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable molecule in various fields of research.
Properties
Molecular Formula |
C22H31N5O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C22H31N5O3/c1-22(2,3)17-13-27-18(23-17)5-6-19(24-27)30-14-15-7-9-26(10-8-15)21(29)16-11-20(28)25(4)12-16/h5-6,13,15-16H,7-12,14H2,1-4H3 |
InChI Key |
MBRGNDJAJAYHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC(=O)N(C4)C |
Origin of Product |
United States |
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